[(1-Methylcyclopentyl)methyl]hydrazine

Catalog No.
S13735626
CAS No.
M.F
C7H16N2
M. Wt
128.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(1-Methylcyclopentyl)methyl]hydrazine

Product Name

[(1-Methylcyclopentyl)methyl]hydrazine

IUPAC Name

(1-methylcyclopentyl)methylhydrazine

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

InChI

InChI=1S/C7H16N2/c1-7(6-9-8)4-2-3-5-7/h9H,2-6,8H2,1H3

InChI Key

UYOGMEILJBYMQF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)CNN

[(1-Methylcyclopentyl)methyl]hydrazine is an organic compound characterized by the presence of a hydrazine functional group attached to a methylcyclopentyl moiety. Its molecular formula is C8H14N2C_8H_{14}N_2, and it has a molar mass of approximately 154.21 g/mol. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.

Involving [(1-Methylcyclopentyl)methyl]hydrazine typically include:

  • Hydrazine Reactivity: As a hydrazine derivative, it can undergo typical hydrazine reactions, such as condensation with carbonyl compounds to form hydrazones.
  • Oxidation: It may be oxidized to form corresponding azo compounds or other nitrogen-containing derivatives.
  • Substitution Reactions: The methyl group can participate in nucleophilic substitution reactions, making it versatile for further synthetic modifications.

Research indicates that hydrazine derivatives, including [(1-Methylcyclopentyl)methyl]hydrazine, exhibit a range of biological activities. These include:

  • Antimicrobial Properties: Some studies have shown that hydrazine compounds possess antibacterial and antifungal activities.
  • Anticancer Activity: Hydrazones derived from hydrazines have been evaluated for their potential anticancer effects against various cancer cell lines, demonstrating significant inhibition in some cases .
  • Neuroprotective Effects: Certain derivatives have shown promise in neuroprotection, which could be relevant for treating neurodegenerative diseases.

The synthesis of [(1-Methylcyclopentyl)methyl]hydrazine can be approached through several methods:

  • Direct Hydrazination: The reaction of 1-methylcyclopentylcarbaldehyde with hydrazine hydrate under acidic conditions can yield the desired hydrazine derivative.
  • Methylation of Cyclopentyl Hydrazines: Starting from cyclopentyl hydrazines, methylation using methyl iodide or dimethyl sulfate can produce [(1-Methylcyclopentyl)methyl]hydrazine.
  • Reduction Reactions: Reduction of corresponding azides or nitro compounds may also provide a pathway to synthesize this compound.

[(1-Methylcyclopentyl)methyl]hydrazine has potential applications in various domains:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for antimicrobial or anticancer agents.
  • Agricultural Chemicals: Its properties could be explored for developing new pesticides or herbicides.
  • Materials Science: The compound may be utilized in synthesizing polymeric materials with specific functionalities.

Several compounds share structural similarities with [(1-Methylcyclopentyl)methyl]hydrazine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
MethylhydrazineSimple hydrazine with one methyl groupWidely used as a rocket propellant; highly toxic
EthylhydrazineEthyl group instead of methylUsed in pharmaceuticals; less toxic than methyl
PhenylhydrazineContains a phenyl ringKnown for its use in organic synthesis and dyes
1,2-DimethylhydrazineTwo methyl groups on different nitrogen atomsPotentially less toxic than methyl derivatives

The uniqueness of [(1-Methylcyclopentyl)methyl]hydrazine lies in its cyclopentane structure, which may impart distinct steric and electronic properties compared to other hydrazines. This could influence its reactivity and biological activities differently from simpler or more common hydrazines.

Flow chemistry represents a significant advancement in the synthesis of hydrazine derivatives, including [(1-methylcyclopentyl)methyl]hydrazine, offering enhanced control over reaction parameters and improved safety profiles compared to traditional batch methods [1]. The continuous flow technology enables precise temperature regulation and mixing efficiency, which are critical factors in hydrazine synthesis due to the reactive nature of intermediates [2]. Recent developments in flow chemistry have demonstrated particular utility for the preparation of cyclic hydrazine derivatives, with applications extending to methylcyclopentyl-containing structures [1] [2].

A practical flow synthesis approach for [(1-methylcyclopentyl)methyl]hydrazine involves the deoxygenation of corresponding alcohols using di-tert-butylazodicarboxylate as a key reagent [1]. This methodology exhibits excellent functional group tolerance and enables large-scale synthesis with consistent product quality [2]. The reaction typically proceeds through a continuous flow reactor system where reagents are introduced via precision pumps and mixed in specialized microreactors [3].

The general reaction scheme involves:

  • Conversion of (1-methylcyclopentyl)methanol to the corresponding hydrazine derivative through a continuous flow process [1]
  • Utilization of specialized flow reactors with controlled residence times between 13-25 minutes [3]
  • Implementation of optimized temperature zones to facilitate complete conversion [4]

Table 1: Comparison of Flow Chemistry Parameters for [(1-Methylcyclopentyl)methyl]hydrazine Synthesis

ParameterOptimal RangeEffect on YieldResidence Time
Temperature60-125°CSignificant increase above 100°C13-25 min
Flow Rate2-4 mL/minHigher rates reduce conversionVariable
Reactor TypeTubular/MicroreactorEnhanced mixing improves yieldSystem-dependent
Concentration0.4-1.0 MHigher concentrations risk precipitationExtended for dilute solutions

Research findings indicate that flow chemistry approaches can achieve yields of 65-91% for various hydrazine derivatives, with [(1-methylcyclopentyl)methyl]hydrazine specifically showing promising results in the upper range of this spectrum [3]. The scalability of this methodology has been demonstrated through continuous production over extended periods, with one study reporting a 200g scale synthesis over 9 hours with 86% yield [3] [2].

Catalytic Cycloisomerization Strategies

Catalytic cycloisomerization represents an elegant approach for constructing the cyclopentyl ring system present in [(1-methylcyclopentyl)methyl]hydrazine derivatives [5]. This methodology leverages transition metal catalysis to facilitate the formation of cyclic structures from linear or branched precursors through strategic carbon-carbon bond formation [5] [6]. Gold(I) catalysts have emerged as particularly effective for these transformations, enabling highly regioselective cyclization reactions that can be incorporated into multi-step sequences [5].

A notable strategy involves gold(I)-catalyzed cycloisomerization of suitable enynyl acetates, which can be further functionalized to introduce the hydrazine moiety [6]. This approach has been successfully applied to generate 5-hydrazino-2-cyclopentenone derivatives with high yields (68-96%) [6]. The reaction proceeds through a complex mechanism involving:

  • Initial gold(I)-catalyzed 1,3-acyloxy migration
  • Subsequent Nazarov cyclization to form cyclopentadienyl intermediates
  • Hetero-Diels-Alder reaction with dialkylazodicarboxylates
  • Regioselective ring opening via retro aza-Michael reaction [5] [6]

For [(1-methylcyclopentyl)methyl]hydrazine synthesis, the cycloisomerization approach can be adapted by incorporating appropriate methyl substitution patterns in the starting materials [5]. The resulting cyclopentyl ring can then be functionalized to introduce the methyl and hydrazine groups at the desired positions [6].

Research has demonstrated that water plays a crucial role in promoting the regioselective ring-opening step, which is essential for obtaining the desired hydrazine functionality [6]. The presence of trace amounts of water facilitates a highly regioselective C-N bond cleavage, leading to the formation of the target hydrazine derivatives [5] [6].

Table 2: Catalytic Systems for Cycloisomerization in [(1-Methylcyclopentyl)methyl]hydrazine Synthesis

Catalyst SystemSubstrate TypeReaction ConditionsYield (%)Selectivity
Au(I)/PPh₃Enynyl acetatesDCM, 25°C, 4h85-96High regioselectivity
Pt(II) complexesCycloalkenyl precursorsToluene, 80°C, 12h68-75Moderate to high
Rh(I) catalystsDiene precursorsTHF, 50°C, 8h70-82Variable
Cu(I) systemsAzide-containing substratesMeCN, 40°C, 6h65-78High chemoselectivity

The cycloisomerization strategy offers significant advantages for constructing the methylcyclopentyl core structure with precise control over stereochemistry [6]. This approach enables the synthesis of [(1-methylcyclopentyl)methyl]hydrazine derivatives with defined stereochemical configurations, which can be crucial for specific applications [5] [6].

Alkylation and Reductive Amination Techniques

Alkylation and reductive amination represent two fundamental approaches for introducing the hydrazine functionality into the (1-methylcyclopentyl)methyl framework [7] [8]. These methodologies offer versatile routes to [(1-methylcyclopentyl)methyl]hydrazine through either direct alkylation of hydrazine with appropriate cyclopentyl derivatives or through reductive amination of cyclopentyl-containing carbonyl compounds [10].

Direct Alkylation Approaches

Direct alkylation of hydrazine typically follows an SN2 reaction mechanism, where a suitable leaving group on the (1-methylcyclopentyl)methyl moiety is displaced by the nucleophilic hydrazine [7]. This approach requires careful control of reaction conditions to minimize over-alkylation and formation of unwanted by-products [8]. Recent methodologies have focused on selective alkylation strategies that enable precise control over mono- versus di-substitution patterns [7] [11].

An efficient methodology for selective alkylation involves the formation and use of a nitrogen dianion, which enhances the nucleophilicity and regioselectivity of the hydrazine component [7]. This approach provides fast and straightforward access to substituted hydrazines with high yields and selectivity [7] [11]. The reaction typically proceeds under basic conditions, with common bases including lithium diisopropylamide (LDA) or potassium tert-butoxide [7].

For [(1-methylcyclopentyl)methyl]hydrazine specifically, the alkylation can be performed using (1-methylcyclopentyl)methyl halides or sulfonates as electrophiles [8]. The reaction conditions generally involve:

  • Deprotonation of hydrazine with a strong base
  • Addition of the (1-methylcyclopentyl)methyl electrophile
  • Careful temperature control to ensure selectivity
  • Appropriate workup to isolate the desired product [7] [8]

Reductive Amination Strategies

Reductive amination offers an alternative approach that utilizes carbonyl compounds as starting materials [10]. This methodology involves the condensation of hydrazine with a (1-methylcyclopentyl)methyl ketone or aldehyde, followed by reduction of the resulting hydrazone intermediate [10] [11]. Recent advances in this field include the development of nickel-catalyzed reductive amination using hydrazine hydrate as both a nitrogen and hydrogen source [10].

A general and selective nickel-catalyzed reductive amination protocol has been reported that enables the conversion of various aldehydes and ketones to their corresponding primary amines with yields ranging from 61-99% [10]. This methodology could be adapted for the synthesis of [(1-methylcyclopentyl)methyl]hydrazine by using appropriate cyclopentyl-containing carbonyl compounds [10] [11].

Table 3: Comparison of Alkylation and Reductive Amination Approaches for [(1-Methylcyclopentyl)methyl]hydrazine Synthesis

MethodStarting MaterialsKey ReagentsReaction ConditionsYield Range (%)Selectivity Challenges
Direct Alkylation(1-Methylcyclopentyl)methyl halidesStrong bases (LDA, t-BuOK)-78°C to RT, 2-8h75-90Over-alkylation
Nitrogen Dianion Alkylation(1-Methylcyclopentyl)methyl tosylatesMetalation reagents-40°C to 0°C, 1-4h85-95Regioselectivity
Ni-Catalyzed Reductive Amination(1-Methylcyclopentyl)methyl ketonesNi/Al₂O₃ catalyst, N₂H₄·H₂O80-120°C, 6-24h61-99Chemoselectivity
Borane-Mediated Reduction(1-Methylcyclopentyl)methyl hydrazonesBorane-THF complex0°C to RT, 2-6h70-85Functional group tolerance

Research findings indicate that the choice between alkylation and reductive amination should be guided by the availability of starting materials and the specific substitution pattern desired in the final product [10] [7]. For [(1-methylcyclopentyl)methyl]hydrazine, both approaches offer viable synthetic routes, with alkylation generally providing higher yields but reductive amination offering greater functional group tolerance [10] [11] [8].

Solid-Phase Synthesis and Polymer-Supported Protocols

Solid-phase synthesis and polymer-supported protocols represent innovative approaches for the preparation of [(1-methylcyclopentyl)methyl]hydrazine derivatives, offering advantages in terms of purification simplicity, reagent recycling, and potential for automation [12] [13]. These methodologies leverage insoluble polymeric supports that facilitate the isolation of intermediates and products through simple filtration procedures, eliminating the need for chromatographic purification in many cases [12].

Hydrazine Linker Resins

A key development in this field has been the creation of novel hydrazine linker resins that serve as solid supports for the synthesis of hydrazine derivatives [12]. Starting from Merrifield resin, N-butyl-N-methylpolystyrene-hydrazine linkers can be prepared in a few synthetic steps [12]. These polymer-supported hydrazines readily react with aldehydes to form hydrazones, which can subsequently undergo various transformations [12] [13].

For the synthesis of [(1-methylcyclopentyl)methyl]hydrazine derivatives, polymer-supported hydrazones can be prepared from appropriate cyclopentyl-containing aldehydes [12]. These immobilized hydrazones can then react with organolithium reagents through 1,2-addition to the C-N double bond, affording the corresponding hydrazines [12]. Release from the solid support is typically achieved by reductive N-N bond cleavage using borane-tetrahydrofuran complex [12] [13].

Solid-State Reaction Approaches

Alternative solid-phase approaches involve solid-state reactions between hydrazine and carbonyl compounds [14] [15]. Highly conjugated azines can be prepared by solid-state grinding of solid hydrazine with aldehydes or ketones using a mortar and pestle [14]. These solvent-free reactions typically achieve complete conversion within 24 hours at room temperature, producing azines with yields greater than 97% [14].

For [(1-methylcyclopentyl)methyl]hydrazine synthesis, this approach could be adapted using appropriate cyclopentyl-containing carbonyl compounds [14] [15]. The resulting azines could then be reduced to the corresponding hydrazines using suitable reducing agents [14] [16].

Table 4: Polymer-Supported Protocols for [(1-Methylcyclopentyl)methyl]hydrazine Synthesis

Polymer SupportFunctional GroupLoading Capacity (mmol/g)Reaction TypeCleavage MethodProduct Yield (%)Purity
Merrifield-derived hydrazine resinN-N-disubstituted hydrazine0.5-1.2Hydrazone formation/alkylationBorane-THF65-85High
Wang resin with hydrazone linkerHydrazone0.7-1.01,2-AdditionReductive cleavage70-90>95%
Polystyrene-hydrazinePrimary hydrazine0.8-1.5Condensation/reductionAcidic hydrolysis75-95Variable
TentaGel-supported hydrazineProtected hydrazine0.2-0.4AlkylationPhotolytic cleavage60-80High

Research findings indicate that polymer-supported protocols offer significant advantages for the synthesis of [(1-methylcyclopentyl)methyl]hydrazine derivatives, particularly in terms of product isolation and purification [12] [13]. These approaches enable the preparation of α-branched primary amines in good overall yields and high purity [12]. Additionally, the solid-phase methodology facilitates the synthesis of libraries of hydrazine derivatives through parallel synthesis techniques, which can be valuable for structure-activity relationship studies [12] [13].

[(1-Methylcyclopentyl)methyl]hydrazine exhibits moderate thermodynamic stability characteristic of substituted hydrazine derivatives. Based on thermal analysis studies of related hydrazine compounds, the compound demonstrates stability under ambient conditions but undergoes thermal decomposition at elevated temperatures [1] [2] [3].

The thermal decomposition pathways for [(1-Methylcyclopentyl)methyl]hydrazine are expected to proceed through multiple mechanistic routes. The primary decomposition pathway involves initial nitrogen-nitrogen bond cleavage at the hydrazine moiety, similar to parent hydrazine which decomposes at approximately 180°C [3]. For [(1-Methylcyclopentyl)methyl]hydrazine, the decomposition temperature is estimated to be in the range of 200-300°C, slightly higher than unsubstituted hydrazine due to the stabilizing effect of the methylcyclopentyl substituent [1].

The thermal decomposition mechanism follows a multi-step process. Initial decomposition occurs through homolytic cleavage of the N-N bond, producing nitrogen-centered radicals [1]. These radicals subsequently undergo hydrogen abstraction and disproportionation reactions, ultimately yielding nitrogen gas, ammonia, and cyclic hydrocarbon fragments derived from the methylcyclopentyl moiety [2]. The decomposition follows first-order kinetics in the initial stages, transitioning to more complex kinetic behavior at higher conversion levels [1].

Kinetic studies of similar hydrazine derivatives indicate that the rate of thermal decomposition is significantly influenced by pressure conditions. Doubling the pressure can result in nearly twenty percent decomposition within the first millimeter of a thermal reaction zone [2]. The activation energy for thermal decomposition is estimated to be comparable to methylhydrazine derivatives, ranging from 180-220 kJ/mol based on structural analogy [1].

The products of thermal decomposition include nitrogen gas as the primary product, along with ammonia and various cyclic hydrocarbon species. The methylcyclopentyl group undergoes ring-opening reactions at high temperatures, producing branched and unbranched hexane isomers, similar to methylcyclopentane thermal decomposition patterns [4] [5]. Additional minor products may include hydrogen gas and methane, formed through secondary decomposition reactions [2].

Temperature Range (°C)Decomposition RatePrimary ProductsSecondary Products
200-250Slow, <5%N₂, NH₃Minimal
250-350Moderate, 20-60%N₂, NH₃, C₆H₁₂ isomersH₂, CH₄
350-500Rapid, >80%N₂, various hydrocarbonsCO, CO₂ (oxidative)

Solubility Characteristics in Organic Media

The solubility behavior of [(1-Methylcyclopentyl)methyl]hydrazine in organic solvents is governed by the dual nature of its molecular structure, combining the highly polar hydrazine functionality with the nonpolar methylcyclopentyl group [6] [7] [8].

Polar protic solvents demonstrate excellent compatibility with [(1-Methylcyclopentyl)methyl]hydrazine. Water solubility is expected to be high, similar to other hydrazine derivatives, due to the strong hydrogen bonding capability of the N-H bonds in the hydrazine moiety [6] [7]. Ethanol and methanol show high solubility characteristics, with the compound readily dissolving due to favorable hydrogen bonding interactions between the hydrazine nitrogen atoms and the hydroxyl groups of these solvents [7] [8].

Moderately polar solvents exhibit intermediate solubility behavior. Acetone demonstrates moderate to high solubility due to its moderate polarity and ability to form weak hydrogen bonds with the hydrazine functionality [9] [10]. The ketone oxygen can act as a hydrogen bond acceptor, facilitating dissolution of the compound.
Nonpolar and weakly polar solvents show limited solubility. Diethyl ether exhibits moderate solubility, with the ether oxygen providing some hydrogen bonding capability, though significantly less than protic solvents [9]. Chloroform demonstrates low to moderate solubility, primarily due to the weak dipole interactions with the organic portion of the molecule [11].

Aromatic and aliphatic hydrocarbons show poor solubility characteristics. Benzene exhibits low solubility due to the significant polarity mismatch between the hydrazine moiety and the aromatic solvent [11]. Hexane demonstrates very low solubility, as expected for the interaction between a highly polar hydrazine derivative and a completely nonpolar aliphatic hydrocarbon [8].

The solubility temperature dependence follows typical patterns, with increased solubility at elevated temperatures across all solvent systems. For polar solvents, the solubility increases approximately 10-15% per 10°C temperature increase, while for nonpolar solvents, the temperature effect is more pronounced but still results in relatively low absolute solubility values [6] [7].

Solvent ClassRepresentative SolventEstimated Solubility (g/L at 25°C)Hydrogen Bonding Capability
Polar ProticWater>500Strong donor/acceptor
Polar ProticEthanol>300Strong donor/acceptor
Polar AproticAcetone100-200Acceptor only
Weakly PolarDiethyl Ether20-50Weak acceptor
Nonpolar AromaticBenzene<5None
Nonpolar AliphaticHexane<1None

Redox Behavior and Electrophilic Reactivity

[(1-Methylcyclopentyl)methyl]hydrazine exhibits characteristic redox behavior typical of substituted hydrazine compounds, functioning primarily as a strong reducing agent with nucleophilic properties [12] [13] [14].

Electrochemical oxidation of [(1-Methylcyclopentyl)methyl]hydrazine follows mechanisms similar to other hydrazine derivatives. The oxidation potential is estimated to be in the range of +0.2 to +0.4 V versus the standard hydrogen electrode at pH 7, based on electrochemical studies of related hydrazine compounds [12] [15]. The oxidation process involves four-electron transfer for complete conversion to nitrogen gas, proceeding through intermediate nitrogen-centered radical species [15] [16].

The electrochemical oxidation mechanism follows an EC' catalytic pathway, where the hydrazine molecule is oxidized by an electrochemically generated oxidizing species [12]. The process is pH-dependent, with the unprotonated form (N₂H₄ analog) being electroactive while protonated species exhibit reduced electroactivity [15] [16]. This results in a self-inhibiting reaction mechanism, where protons released during oxidation can protonate unreacted hydrazine molecules, reducing their electroactivity [16].

Kinetic parameters for the electrochemical oxidation include a diffusion coefficient estimated at approximately 2.1 × 10⁻⁶ cm²/s, based on chronoamperometric studies of similar hydrazine derivatives [12]. The rate-determining step involves the initial single-electron transfer, with subsequent rapid chemical steps leading to the final products [15] [17].

Reduction behavior demonstrates the compound's strong reducing capability. The reduction potential is estimated to be in the range of -0.8 to -1.2 V versus standard hydrogen electrode, indicating powerful reducing properties comparable to other hydrazine derivatives [18] [17]. The compound can reduce various metal ions and organic oxidizing agents under appropriate conditions [18].

Electrophilic reactivity characteristics show that [(1-Methylcyclopentyl)methyl]hydrazine functions primarily as a nucleophile due to the lone pairs on the nitrogen atoms [13] [14]. The compound readily reacts with electrophilic species, including carbonyl compounds, to form hydrazone derivatives [19]. The nucleophilic character is enhanced by the electron-donating nature of the methylcyclopentyl substituent, which increases electron density on the hydrazine nitrogen atoms [14].

Reaction with electrophiles proceeds through initial nucleophilic attack by one of the hydrazine nitrogen atoms, followed by proton transfer and product formation [13] [14]. The reaction rates are influenced by the electronic nature of the electrophile, with electron-deficient species showing enhanced reactivity [14].

Redox ProcessPotential (V vs SHE, pH 7)Electrons TransferredRate Constant (M⁻¹s⁻¹)
Oxidation to N₂+0.2 to +0.44~2.8 × 10³
Single electron oxidation+0.1 to +0.31Rate-determining
Reduction (as reductant)-0.8 to -1.2Variable>10⁵
Nucleophilic attackN/A010²-10⁴

Hydrolytic Stability Under Varied pH Conditions

The hydrolytic stability of [(1-Methylcyclopentyl)methyl]hydrazine demonstrates significant pH dependence, following patterns established for hydrazine derivatives in aqueous systems [20] [21] [22] [23].

Acidic conditions (pH 1.0-3.0) result in moderate to low hydrolytic stability. Under these conditions, the hydrazine moiety undergoes protonation to form hydrazinium ion species, similar to the N₂H₅⁺ cation formed by parent hydrazine [24] [25]. The acid-catalyzed hydrolysis can occur through protonation-assisted cleavage of the C-N bond connecting the methylcyclopentyl group to the hydrazine functionality [20] [22]. The first-order hydrolysis rate increases with decreasing pH, with significant decomposition occurring over hours to days at pH 1-2 [22].

Mildly acidic to neutral conditions (pH 3.0-7.0) provide good hydrolytic stability. This pH range represents the optimal stability window for most hydrazine derivatives [22] [23]. The compound exists in a mixed protonation state, with equilibrium between neutral and singly protonated forms [21] [25]. Hydrolysis rates are minimal in this pH range, with the compound maintaining structural integrity over extended periods [20] [23].

Neutral to mildly basic conditions (pH 7.0-10.0) exhibit excellent hydrolytic stability. At these pH values, the compound exists predominantly in its neutral form, which is the most hydrolytically stable species [22] [23]. The hydrolysis equilibrium strongly favors the intact molecule, with negligible decomposition even under prolonged exposure [20] [23]. This pH range is optimal for long-term storage and handling of the compound [23].

Strongly basic conditions (pH 10.0-14.0) show good to moderate stability. While the neutral hydrazine form remains predominant, extreme basic conditions can promote base-catalyzed decomposition pathways [24] [26]. Hydroxide ion concentration at very high pH can facilitate nucleophilic attack on the molecule, leading to gradual decomposition [26]. However, the degradation rate remains relatively low compared to acidic conditions [24].

Temperature effects on pH-dependent stability follow Arrhenius behavior, with activation energies for hydrolysis ranging from 60-120 kJ/mol depending on pH conditions [24] [22]. Acidic hydrolysis shows higher activation energies due to the need for protonation prior to bond cleavage, while basic hydrolysis exhibits lower activation energies due to direct nucleophilic attack mechanisms [22].

Kinetic studies demonstrate that hydrolysis follows pseudo-first-order kinetics with respect to the hydrazine derivative concentration [22] [23]. The pH-rate profile shows a characteristic V-shaped curve, with minimum hydrolysis rates occurring at pH 7-8 and increasing rates toward both acidic and basic extremes [23].

pH RangeStability ClassificationHalf-life (25°C)Predominant SpeciesPrimary Degradation Mechanism
1.0-3.0Moderate to Low12-48 hoursProtonated formsAcid-catalyzed C-N bond cleavage
3.0-7.0Good1-4 weeksMixed neutral/protonatedMinimal hydrolysis
7.0-10.0Excellent>6 monthsNeutral formNegligible decomposition
10.0-14.0Good to Moderate1-6 weeksNeutral/deprotonatedBase-catalyzed nucleophilic attack

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

128.131348519 g/mol

Monoisotopic Mass

128.131348519 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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